molecular formula C6H8N4O B7725461 (Z)-N'-Hydroxy-5-methylpyrazine-2-carboximidamide

(Z)-N'-Hydroxy-5-methylpyrazine-2-carboximidamide

Cat. No.: B7725461
M. Wt: 152.15 g/mol
InChI Key: RCMQMDMXQPQRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a hydroxy group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amine derivatives.

    Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: In medicinal chemistry, (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide is explored for its potential therapeutic properties. It is investigated for its role in treating diseases by targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboximidamide groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

    N’-Hydroxy-5-methylpyrazine-2-carboximidamide: Lacks the (Z)-configuration.

    5-Methylpyrazine-2-carboximidamide: Lacks the hydroxy group.

    N’-Hydroxy-5-chloropyrazine-2-carboximidamide: Substituted with a chlorine atom instead of a methyl group.

Uniqueness: (Z)-N’-Hydroxy-5-methylpyrazine-2-carboximidamide is unique due to its specific (Z)-configuration, which can influence its binding affinity and specificity towards molecular targets. This configuration can result in distinct biological and chemical properties compared to its similar compounds.

Properties

IUPAC Name

N'-hydroxy-5-methylpyrazine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMQMDMXQPQRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.